molecular formula C8H18Cl2N2 B6216873 5-azaspiro[3.5]nonan-7-amine dihydrochloride CAS No. 2742661-12-5

5-azaspiro[3.5]nonan-7-amine dihydrochloride

Katalognummer: B6216873
CAS-Nummer: 2742661-12-5
Molekulargewicht: 213.15 g/mol
InChI-Schlüssel: AGDSPDIFWJQQAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-azaspiro[3.5]nonan-7-amine dihydrochloride is a synthetic amine compound widely used in scientific research, particularly in drug development and pharmaceutical studies

Vorbereitungsmethoden

The synthesis of 5-azaspiro[35]nonan-7-amine dihydrochloride typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.

Analyse Chemischer Reaktionen

5-azaspiro[3.5]nonan-7-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents and conditions.

Wissenschaftliche Forschungsanwendungen

5-azaspiro[3.5]nonan-7-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 5-azaspiro[3.5]nonan-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

5-azaspiro[3.5]nonan-7-amine dihydrochloride can be compared with other spirocyclic amine compounds, such as:

    5-azaspiro[3.5]nonan-8-amine dihydrochloride: Similar in structure but with a different position of the amine group, leading to distinct chemical and biological properties.

    Spiro[3.5]nonane derivatives: These compounds share the spirocyclic core but differ in functional groups, resulting in varied applications and reactivity.

The uniqueness of 5-azaspiro[3

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-azaspiro[3.5]nonan-7-amine dihydrochloride involves the reaction of a cyclic ketone with an amine in the presence of a reducing agent to form the desired compound.", "Starting Materials": [ "Cyclic ketone (e.g. cyclohexanone)", "Amine (e.g. 1,6-diaminohexane)", "Reducing agent (e.g. sodium borohydride)", "Hydrochloric acid", "Solvent (e.g. ethanol)" ], "Reaction": [ "Dissolve the cyclic ketone and amine in a suitable solvent", "Add the reducing agent to the reaction mixture and stir at room temperature for several hours", "Quench the reaction with hydrochloric acid to form the amine hydrochloride salt", "Isolate the product by filtration or precipitation", "Dry the product under vacuum to obtain the desired compound as a white solid" ] }

CAS-Nummer

2742661-12-5

Molekularformel

C8H18Cl2N2

Molekulargewicht

213.15 g/mol

IUPAC-Name

5-azaspiro[3.5]nonan-7-amine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c9-7-2-5-8(10-6-7)3-1-4-8;;/h7,10H,1-6,9H2;2*1H

InChI-Schlüssel

AGDSPDIFWJQQAV-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CCC(CN2)N.Cl.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.